molecular formula C7H6O2 B1626514 Benzoic acid-d CAS No. 406679-59-2

Benzoic acid-d

Cat. No. B1626514
M. Wt: 123.13 g/mol
InChI Key: WPYMKLBDIGXBTP-DYCDLGHISA-N
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Patent
US07084190B2

Procedure details

This Example describes a process used for making reaction product 6 as indicated in Table 2, namely a reaction product of di-isopropanolamine, benzoic acid and succinic acid anhydride. A 1 liter reaction flask was provided with a mechanical agitator, a thermometer and a DeanStark arrangement. 261.06 g (1.960 mol) of di-isopropanolamine (type S, BASF) 540.88 g (4.429 mol) benzoic acid (Aldrich) and 69.69 g (0.696 mol) of succinic acid anhydride (Aldrich) were placed in the flask. A small quantity of o-xylene, about 60 ml, was added as entraining agent to remove the liberated water. The reaction mixture was kept under a nitrogen atmosphere and heated for 1 hour at 165° C., whereafter the reaction temperature was raised to 180° C. After 6 hours the temperature was reduced to 160° C. and the flask was evacuated to remove the o-xylene. It was possible to draw off the reaction mixture after about 1 hour. Analysis showed that the number-averaged molecular weight (Mn) was 583 and the weight-averaged molecular weight (Mw) was 733. The ratio between Mw and Mn (1.26) showed that there was a mixture of compounds formed. The diagram below (formula 1) indicates what compounds may form during the reaction between di-isopropanolamine, benzoic acid and succinic acid (it should be noted that formula 1 is the most probable structure of the resulting compounds). The reaction shows the formation of a mono-disperse compound. The ratio in respect of reactants as indicated in the formula belongs to a chosen value for n. This ratio need not necessarily be identical to the ratio for the overall reaction, where in fact a mixture of compounds with different values for n is formed. In the reaction according to this example, a ratio has been chosen which is equal to 2.82:6.36:1 (di-isopropanolamine:benzoic acid:succinic acid anhydride). This means that there are 3×2.82=8.46 mol equivalents of reactive NH/OH groups in the amine, as against 6.36+2×1.00=8.36 mol equivalents of acid groups in the benzoic acid and anhydride. There is therefore only a very small excess (about 1%) of di-isopropanolamine.
[Compound]
Name
formula 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
product 6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
di-isopropanolamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
di-isopropanolamine
Quantity
261.06 g
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
69.69 g
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[C:1]([OH:9])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:10]1(=[O:16])[O:15][C:13](=[O:14])[CH2:12][CH2:11]1>CC1C=CC=CC=1C>[C:1]([OH:9])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:10]([OH:15])(=[O:16])[CH2:11][CH2:12][C:13]([OH:8])=[O:14]

Inputs

Step One
Name
formula 1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC=1C=CC=CC1C
Step Three
Name
product 6
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
di-isopropanolamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Step Seven
Name
di-isopropanolamine
Quantity
261.06 g
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Step Nine
Name
Quantity
69.69 g
Type
reactant
Smiles
C1(CCC(=O)O1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
165 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 1 liter reaction flask
CUSTOM
Type
CUSTOM
Details
was provided with a mechanical agitator
CUSTOM
Type
CUSTOM
Details
to remove the liberated water
TEMPERATURE
Type
TEMPERATURE
Details
was raised to 180° C
CUSTOM
Type
CUSTOM
Details
the flask was evacuated
CUSTOM
Type
CUSTOM
Details
to remove the o-xylene
CUSTOM
Type
CUSTOM
Details
after about 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
a mixture of compounds
CUSTOM
Type
CUSTOM
Details
formed

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)O
Name
Type
product
Smiles
C(CCC(=O)O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07084190B2

Procedure details

This Example describes a process used for making reaction product 6 as indicated in Table 2, namely a reaction product of di-isopropanolamine, benzoic acid and succinic acid anhydride. A 1 liter reaction flask was provided with a mechanical agitator, a thermometer and a DeanStark arrangement. 261.06 g (1.960 mol) of di-isopropanolamine (type S, BASF) 540.88 g (4.429 mol) benzoic acid (Aldrich) and 69.69 g (0.696 mol) of succinic acid anhydride (Aldrich) were placed in the flask. A small quantity of o-xylene, about 60 ml, was added as entraining agent to remove the liberated water. The reaction mixture was kept under a nitrogen atmosphere and heated for 1 hour at 165° C., whereafter the reaction temperature was raised to 180° C. After 6 hours the temperature was reduced to 160° C. and the flask was evacuated to remove the o-xylene. It was possible to draw off the reaction mixture after about 1 hour. Analysis showed that the number-averaged molecular weight (Mn) was 583 and the weight-averaged molecular weight (Mw) was 733. The ratio between Mw and Mn (1.26) showed that there was a mixture of compounds formed. The diagram below (formula 1) indicates what compounds may form during the reaction between di-isopropanolamine, benzoic acid and succinic acid (it should be noted that formula 1 is the most probable structure of the resulting compounds). The reaction shows the formation of a mono-disperse compound. The ratio in respect of reactants as indicated in the formula belongs to a chosen value for n. This ratio need not necessarily be identical to the ratio for the overall reaction, where in fact a mixture of compounds with different values for n is formed. In the reaction according to this example, a ratio has been chosen which is equal to 2.82:6.36:1 (di-isopropanolamine:benzoic acid:succinic acid anhydride). This means that there are 3×2.82=8.46 mol equivalents of reactive NH/OH groups in the amine, as against 6.36+2×1.00=8.36 mol equivalents of acid groups in the benzoic acid and anhydride. There is therefore only a very small excess (about 1%) of di-isopropanolamine.
[Compound]
Name
formula 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
product 6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
di-isopropanolamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
di-isopropanolamine
Quantity
261.06 g
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
69.69 g
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[C:1]([OH:9])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:10]1(=[O:16])[O:15][C:13](=[O:14])[CH2:12][CH2:11]1>CC1C=CC=CC=1C>[C:1]([OH:9])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:10]([OH:15])(=[O:16])[CH2:11][CH2:12][C:13]([OH:8])=[O:14]

Inputs

Step One
Name
formula 1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC=1C=CC=CC1C
Step Three
Name
product 6
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
di-isopropanolamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Step Seven
Name
di-isopropanolamine
Quantity
261.06 g
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Step Nine
Name
Quantity
69.69 g
Type
reactant
Smiles
C1(CCC(=O)O1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
165 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 1 liter reaction flask
CUSTOM
Type
CUSTOM
Details
was provided with a mechanical agitator
CUSTOM
Type
CUSTOM
Details
to remove the liberated water
TEMPERATURE
Type
TEMPERATURE
Details
was raised to 180° C
CUSTOM
Type
CUSTOM
Details
the flask was evacuated
CUSTOM
Type
CUSTOM
Details
to remove the o-xylene
CUSTOM
Type
CUSTOM
Details
after about 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
a mixture of compounds
CUSTOM
Type
CUSTOM
Details
formed

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)O
Name
Type
product
Smiles
C(CCC(=O)O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07084190B2

Procedure details

This Example describes a process used for making reaction product 6 as indicated in Table 2, namely a reaction product of di-isopropanolamine, benzoic acid and succinic acid anhydride. A 1 liter reaction flask was provided with a mechanical agitator, a thermometer and a DeanStark arrangement. 261.06 g (1.960 mol) of di-isopropanolamine (type S, BASF) 540.88 g (4.429 mol) benzoic acid (Aldrich) and 69.69 g (0.696 mol) of succinic acid anhydride (Aldrich) were placed in the flask. A small quantity of o-xylene, about 60 ml, was added as entraining agent to remove the liberated water. The reaction mixture was kept under a nitrogen atmosphere and heated for 1 hour at 165° C., whereafter the reaction temperature was raised to 180° C. After 6 hours the temperature was reduced to 160° C. and the flask was evacuated to remove the o-xylene. It was possible to draw off the reaction mixture after about 1 hour. Analysis showed that the number-averaged molecular weight (Mn) was 583 and the weight-averaged molecular weight (Mw) was 733. The ratio between Mw and Mn (1.26) showed that there was a mixture of compounds formed. The diagram below (formula 1) indicates what compounds may form during the reaction between di-isopropanolamine, benzoic acid and succinic acid (it should be noted that formula 1 is the most probable structure of the resulting compounds). The reaction shows the formation of a mono-disperse compound. The ratio in respect of reactants as indicated in the formula belongs to a chosen value for n. This ratio need not necessarily be identical to the ratio for the overall reaction, where in fact a mixture of compounds with different values for n is formed. In the reaction according to this example, a ratio has been chosen which is equal to 2.82:6.36:1 (di-isopropanolamine:benzoic acid:succinic acid anhydride). This means that there are 3×2.82=8.46 mol equivalents of reactive NH/OH groups in the amine, as against 6.36+2×1.00=8.36 mol equivalents of acid groups in the benzoic acid and anhydride. There is therefore only a very small excess (about 1%) of di-isopropanolamine.
[Compound]
Name
formula 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
product 6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
di-isopropanolamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
di-isopropanolamine
Quantity
261.06 g
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
69.69 g
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[C:1]([OH:9])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:10]1(=[O:16])[O:15][C:13](=[O:14])[CH2:12][CH2:11]1>CC1C=CC=CC=1C>[C:1]([OH:9])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:10]([OH:15])(=[O:16])[CH2:11][CH2:12][C:13]([OH:8])=[O:14]

Inputs

Step One
Name
formula 1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC=1C=CC=CC1C
Step Three
Name
product 6
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
di-isopropanolamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Step Seven
Name
di-isopropanolamine
Quantity
261.06 g
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Step Nine
Name
Quantity
69.69 g
Type
reactant
Smiles
C1(CCC(=O)O1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
165 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 1 liter reaction flask
CUSTOM
Type
CUSTOM
Details
was provided with a mechanical agitator
CUSTOM
Type
CUSTOM
Details
to remove the liberated water
TEMPERATURE
Type
TEMPERATURE
Details
was raised to 180° C
CUSTOM
Type
CUSTOM
Details
the flask was evacuated
CUSTOM
Type
CUSTOM
Details
to remove the o-xylene
CUSTOM
Type
CUSTOM
Details
after about 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
a mixture of compounds
CUSTOM
Type
CUSTOM
Details
formed

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)O
Name
Type
product
Smiles
C(CCC(=O)O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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